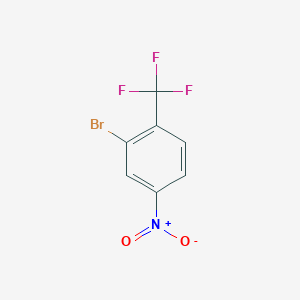

2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMBZRKLJGMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735180 | |

| Record name | 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875238-74-7 | |

| Record name | 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating a Key Intermediate in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is fundamentally governed by its physical properties. These properties dictate everything from reaction kinetics and purification strategies to a potential drug candidate's ultimate bioavailability and metabolic profile. This compound (CAS No. 875238-74-7) is a substituted nitrobenzene that serves as a versatile building block. The strategic placement of its functional groups—a bromo moiety, a nitro group, and a trifluoromethyl group—creates a unique electronic and steric profile, making it a valuable intermediate for introducing complex functionalities.

This guide provides an in-depth analysis of the core physical properties of this compound. Moving beyond a simple datasheet, we will explore the practical implications of these properties, outline robust experimental methodologies for their determination, and contextualize their importance for researchers, scientists, and drug development professionals. Understanding this physicochemical profile is the first step in leveraging this molecule's full synthetic potential. The physicochemical properties of drug molecules are pivotal, influencing their efficacy and safety from the laboratory bench to clinical application[1][2].

Molecular Identity and Core Physicochemical Parameters

A molecule's identity begins with its structure and fundamental physical constants. These values are the primary reference points for any scientist working with the compound. It is crucial to distinguish this compound from its isomers, such as 2-Bromo-1-nitro-4-(trifluoromethyl)benzene (CAS No. 132839-58-8), as their physical properties and reactivity can differ significantly[3].

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 875238-74-7 | [4] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |

| Molecular Weight | 270.00 g/mol | [4][5] |

| Exact Mass | 268.92993 Da | [4][5] |

| Boiling Point | 258 °C (at 760 mmHg) | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 110 °C | [5] |

| Refractive Index | 1.514 | [5] |

| Polar Surface Area (PSA) | 45.8 Ų | [4][5] |

| XLogP3 (Lipophilicity) | 3.3 | [4][5] |

The Physicochemical Profile: A Deeper Analysis

Simply listing properties is insufficient; a senior scientist must understand what these numbers imply for practical, real-world applications. The interplay between these values determines how the compound behaves in both a reaction flask and a biological system.

Thermal & Physical Stability

The boiling point of 258 °C is relatively high, which is characteristic of aromatic compounds with multiple polar and heavy substituents. This high boiling point indicates strong intermolecular forces. From a practical standpoint, this suggests that purification via distillation would require vacuum conditions to lower the boiling point and prevent potential thermal decomposition, a common risk with nitro-containing aromatic compounds.

The flash point of 110 °C is the lowest temperature at which the compound's vapors will ignite in the presence of an ignition source[5]. While not classified as highly flammable, this value necessitates that the compound be handled away from open flames and sparks, especially when heated.

Solubility, Lipophilicity, and Membrane Permeability

In drug discovery, the balance between solubility and lipophilicity is paramount for achieving systemic exposure[1].

-

Lipophilicity (XLogP3 = 3.3) : The partition coefficient (LogP) is a measure of a compound's differential solubility between an oil (typically octanol) and water. A value of 3.3 indicates that this compound is significantly more soluble in lipids than in water, making it a lipophilic compound[4][5]. High lipophilicity can enhance binding to target proteins and improve permeation across lipid-rich biological membranes[1][6]. However, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity[7][8].

-

Polar Surface Area (PSA = 45.8 Ų) : PSA is the sum of the van der Waals surface areas of polar atoms (oxygens and nitrogens) in a molecule. It is a strong predictor of a drug's ability to permeate cell membranes. A PSA of 45.8 Ų is well within the desirable range for good oral bioavailability (typically < 140 Ų) and CNS penetration (typically < 90 Ų). This value, contributed primarily by the nitro group, provides a degree of polarity that helps balance the high lipophilicity of the substituted benzene ring.

The combination of a high XLogP3 and a moderate PSA suggests that derivatives of this molecule could be optimized to achieve a good balance between membrane permeability and aqueous solubility, a key objective in medicinal chemistry[1].

Caption: The critical trade-off between lipophilicity and solubility in drug design.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all physical properties must be verifiable through robust experimental protocols. The following methodologies represent standard, self-validating approaches used in modern research laboratories.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: While a traditional melting point apparatus provides a range, DSC offers a highly precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus). This data is critical for assessing purity, polymorphism, and stability.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C). A constant flow of inert nitrogen gas (20-50 mL/min) should be maintained to prevent oxidative degradation.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion. A sharp, single peak is indicative of a high-purity sample.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

Causality: In early drug discovery, determining the precise thermodynamic solubility is time-consuming. A high-throughput kinetic solubility assay provides a rapid assessment of a compound's propensity to precipitate from a solution, guiding initial formulation and screening efforts.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

-

Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach a pseudo-equilibrium.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only controls.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion: A Profile of a Versatile Chemical Intermediate

The physical properties of this compound—characterized by a high boiling point, moderate flash point, significant lipophilicity (XLogP3 of 3.3), and a favorable Polar Surface Area (45.8 Ų)—define it as a classic aromatic intermediate with significant potential. These parameters provide a clear roadmap for its handling, purification, and synthetic application. For drug development professionals, the physicochemical profile suggests that this scaffold is a promising starting point for designing molecules capable of penetrating biological membranes. However, its inherent lipophilicity and poor aqueous solubility must be carefully managed through subsequent chemical modification to optimize the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A thorough understanding and experimental validation of these core properties are, therefore, not merely academic exercises; they are prerequisites for efficient and successful research and development.

References

- Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Roy, D. K. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate.

- Scifinder. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Smith, D. A., & Waterman, D. P. (2020). Physical Properties in Drug Design. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14790878, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66545383, this compound.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. fiveable.me [fiveable.me]

- 3. 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 14790878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

2-Bromo-4-nitro-1-(trifluoromethyl)benzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of the solubility of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate its application in synthesis, purification, and formulation.

Introduction: A Versatile Synthetic Building Block

This compound is a highly functionalized aromatic compound of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, makes it a versatile intermediate for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The trifluoromethyl (-CF3) group, in particular, is prized in medicinal chemistry for its ability to enhance properties like metabolic stability, membrane permeability, and binding affinity.[2][3]

A thorough understanding of a compound's solubility is fundamental to its practical application.[4] Solubility dictates the choice of solvents for chemical reactions, defines the parameters for purification via crystallization or chromatography, and is a critical determinant of a drug candidate's bioavailability. This guide elucidates the physicochemical properties of this compound and provides a framework for predicting and experimentally determining its solubility in common organic solvents.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[5]

The structure of this compound contains a unique combination of functional groups that contribute to its overall polarity and lipophilicity.

-

Benzene Ring & Bromo Group (-Br): These components are largely non-polar and contribute to the molecule's lipophilicity, favoring interactions with non-polar solvents through van der Waals forces.

-

Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group. It creates a significant dipole moment, allowing for dipole-dipole interactions with polar solvents. Its presence increases the Polar Surface Area (PSA) of the molecule.

-

Trifluoromethyl Group (-CF3): While the C-F bonds are highly polar, the symmetrical nature of the -CF3 group gives it a low dipole moment. It is a potent electron-withdrawing group and significantly increases the molecule's lipophilicity (Hansch π constant of +0.88), a property that often enhances transport across biological membranes.[2]

The interplay of these groups results in a molecule with significant lipophilicity but also a considerable dipole moment, suggesting it will be most soluble in solvents that can accommodate both of these characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [6][7] |

| Molecular Weight | 270.00 g/mol | [6] |

| Density | 1.788 - 1.8 g/cm³ | [1][7] |

| Boiling Point | ~258 - 269 °C | [1][7] |

| XLogP3 (Lipophilicity) | 3.3 | [7] |

| Polar Surface Area (PSA) | 45.8 Ų | [6] |

The high XLogP3 value of 3.3 strongly indicates that the compound is lipophilic ("fat-loving") and will exhibit poor solubility in highly polar solvents like water, while favoring solubility in many organic solvents.[7]

Part 2: Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, empirical measurement is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[5] This protocol ensures that the solvent is fully saturated, providing a quantitative measure of solubility at a given temperature.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer within a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached.[5] Some systems may require longer periods (48-72 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 3: Predicted Solubility Profile and Solvent Selection

In the absence of published quantitative data, a predictive solubility profile can be constructed based on the compound's physicochemical properties and the principles of solvent-solute interactions. The following table provides a qualitative prediction of the solubility of this compound in various classes of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are of moderate polarity and can effectively solvate the entire molecule. The lipophilic benzene ring and the polar nitro group are both well-accommodated. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF is a polar aprotic solvent that is an excellent solvent for a wide range of compounds. Its polarity aligns well with the solute's characteristics. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | As polar aprotic solvents, ketones can engage in strong dipole-dipole interactions with the nitro group while also solvating the lipophilic portions of the molecule. |

| Aromatic | Toluene, Benzene | High to Medium | These non-polar solvents will effectively solvate the trifluoromethyl- and bromo-substituted benzene ring. Solubility will depend on their ability to tolerate the polar nitro group. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Medium | These solvents are highly polar. While they will interact strongly with the nitro group, they may be less effective at solvating the large, lipophilic parts of the molecule compared to solvents like DCM or THF. |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | Alcohols are polar protic solvents. They can act as hydrogen bond acceptors for the nitro group's oxygen atoms, but the solute cannot act as a hydrogen bond donor, potentially limiting solubility compared to solutes with -OH or -NH groups. |

| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | These solvents lack the polarity needed to effectively solvate the highly polar nitro group, leading to poor overall solubility. |

| Aqueous | Water | Insoluble | The molecule's high lipophilicity (XLogP3 = 3.3) and large non-polar surface area make it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water.[7] |

Part 4: Practical Applications in Research and Development

The solubility profile is not an academic exercise; it is a critical dataset that informs key decisions throughout the development lifecycle of a chemical entity.

-

Reaction Chemistry: The choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity. A solvent in which reactants are highly soluble is often desired. For reactions involving this compound, solvents like THF, DCM, or Toluene are predicted to be excellent choices.

-

Purification: Crystallization is a primary method for purifying solid compounds. This process relies on identifying a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The predicted profile suggests that a mixed solvent system, such as Toluene/Hexane or Ethanol/Water, could be effective for crystallization.

-

Drug Development: In early-stage formulation, understanding solubility in pharmaceutically relevant solvents is crucial for developing potential oral or parenteral dosage forms. Poor aqueous solubility is a major hurdle that often needs to be addressed through formulation strategies like amorphous solid dispersions or lipid-based formulations.

Conclusion

This compound is a molecule with a complex and valuable chemical personality. Its solubility is dictated by a balance between a large, lipophilic aromatic framework and a highly polar nitro functional group. Based on its physicochemical properties, it is predicted to be highly soluble in moderately polar to non-polar organic solvents such as dichloromethane, THF, and acetone, while exhibiting poor solubility in highly polar (water) or very non-polar (hexane) media. For definitive quantitative data, the isothermal shake-flask method provides a reliable and standardized experimental protocol. This understanding is essential for leveraging this versatile building block to its full potential in scientific research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- PubChem. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Industrial Value of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene.

- D'Ascenzio, M., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.

- BenchChem. (n.d.). Physical properties of trifluoromethyl-substituted pyrazoles.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. physchemres.org [physchemres.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

2-Bromo-4-nitro-1-(trifluoromethyl)benzene synthesis route

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. As a senior application scientist, this document is structured to deliver not only a robust experimental protocol but also the underlying scientific principles that govern the synthesis, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

This compound (CAS No: 875238-74-7) is a valuable substituted benzene ring that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethyl group. This unique combination allows for a wide range of subsequent chemical modifications, making it an important intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] The trifluoromethyl group, in particular, is a prized feature in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).[3]

The strategic placement of the bromo and nitro groups allows for selective transformations. The bromine atom can be readily displaced or utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which opens up a plethora of synthetic possibilities, including amide bond formation.

The Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and industrially viable route to this compound is through the electrophilic aromatic substitution, specifically the nitration of 2-bromo-1-(trifluoromethyl)benzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

The Mechanism of Nitration

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through three fundamental steps:

-

Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[4][5] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[6]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the nitronium ion.[4][6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[7]

-

Re-aromatization: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[4] This restores the aromaticity of the ring and yields the nitro-substituted product.[8]

Caption: Mechanism of Electrophilic Aromatic Nitration.

Regioselectivity

In the nitration of 2-bromo-1-(trifluoromethyl)benzene, the position of the incoming nitro group is directed by the existing substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta-director. The bromo group (-Br) is also deactivating but is an ortho-, para-director due to the influence of its lone pairs of electrons. The directing effects of these two groups lead to the predominant formation of the 4-nitro isomer, which is para to the bromine and meta to the trifluoromethyl group.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 22.5 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 15 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-water bath to bring the temperature of the sulfuric acid down to 0-5 °C.

-

Addition of Nitric Acid: Slowly add 15 mL of concentrated nitric acid dropwise to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 22.5 g (0.1 mol) of 2-bromo-1-(trifluoromethyl)benzene dropwise over a period of 30 minutes. Ensure the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Workflow for the synthesis of the target compound.

Product Characteristics

| Property | Value |

| CAS Number | 875238-74-7[9] |

| Molecular Formula | C₇H₃BrF₃NO₂[10] |

| Molecular Weight | 270.00 g/mol [10] |

| Appearance | Pale yellow liquid or solid |

| Boiling Point | 258 °C[9] |

| Density | 1.8 g/cm³[9] |

Safety and Handling

The synthesis of this compound involves the use of highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated nitric and sulfuric acids.[11][12][13]

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[14]

-

Handling Acids: Concentrated nitric acid and sulfuric acid are strong oxidizing agents and can cause severe burns upon contact.[14][15] They should be handled with extreme care. Always add acid to water, never the other way around. In this protocol, nitric acid is added to the more dense sulfuric acid.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[15]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[11]

-

Inhalation: Move to fresh air and seek medical attention.[14]

-

Conclusion

The nitration of 2-bromo-1-(trifluoromethyl)benzene is an efficient and direct method for the synthesis of this compound. A thorough understanding of the reaction mechanism, regioselectivity, and strict adherence to safety precautions are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for further synthetic transformations in the pursuit of novel and effective molecules for the pharmaceutical and agrochemical industries.

References

- Explaining the nitration of benzene - electrophilic substitution. (n.d.). Chemguide.

- Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.

- H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018, April 21). SimpleChemConcepts.

- Nitration of Benzene. (n.d.). Chemistry Steps.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.

- Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022, May 12). Columbus Chemical.

- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.

- What safety precautions should I take when handling nitric acid? (2024, May 22). Quora.

- The Role of 2-Bromo-4-nitro(trifluoromethoxy)benzene in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. (n.d.). PubChem.

- This compound. (n.d.). PubChem.

- Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. (n.d.). Google Patents.

- 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. (n.d.). Oakwood Chemical.

- 2-BROMO-4-FLUORO-1-NITROBENZENE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal.

- What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Quora.

- Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. (n.d.). Google Patents.

- Process for the preparation of nitro-substituted benzotrifluoride compounds. (n.d.). Google Patents.

- NITRATION. (2019, October 24). European Patent Office.

- Experiment 11: Electrophilic Aromatic Substitution – Nitration. (n.d.). UW-Madison Chemistry.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 8. alevelh2chemistry.com [alevelh2chemistry.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ehs.com [ehs.com]

- 12. quora.com [quora.com]

- 13. labproinc.com [labproinc.com]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. columbuschemical.com [columbuschemical.com]

2-Bromo-4-nitro-1-(trifluoromethyl)benzene spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

This document provides a comprehensive technical guide to the spectroscopic characterization of this compound, a key intermediate in pharmaceutical and agrochemical research. As a substituted aromatic compound, its structure presents a unique combination of electron-withdrawing groups and a heavy halogen, which manifest in distinct and predictable ways across various analytical techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for interpreting the spectral features of this molecule.

Introduction: The Molecular Profile

This compound (CAS No: 875238-74-7, Molecular Formula: C₇H₃BrF₃NO₂) is a trifunctional benzene derivative.[1] The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl group creates a molecule with significant potential as a building block in organic synthesis. These functional groups modulate the electronic properties and reactivity of the aromatic ring, making it a versatile scaffold for developing complex molecular architectures. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification.

This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will proceed from the foundational principles of each technique to the specific interpretation of the spectra, providing both the "what" and the "why" to ensure a robust understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Proton (¹H) NMR Spectroscopy: Mapping the Aromatic System

Expertise & Rationale: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides direct insight into the substitution pattern of the benzene ring. The chemical shift of each proton is influenced by the electronic effects (inductive vs. resonance) of the neighboring substituents. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, deshielding nearby protons and shifting them downfield (to a higher ppm). The bromine (-Br) atom is also electron-withdrawing but to a lesser extent.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.55 | d | ~ 2.0 | H-3 | This proton is ortho to the highly deshielding nitro group, resulting in the most downfield shift. It appears as a doublet due to coupling with H-5. |

| ~ 8.15 | dd | ~ 8.5, 2.0 | H-5 | This proton is ortho to the bromine atom and meta to the nitro group. It is split into a doublet of doublets by H-6 (ortho coupling) and H-3 (meta coupling). |

| ~ 7.95 | d | ~ 8.5 | H-6 | This proton is ortho to the trifluoromethyl group. It is split into a doublet by its only neighbor, H-5. |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 (for good signal-to-noise ratio).

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR provides a map of the carbon framework. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line.[2] The chemical shifts are highly sensitive to the electronic environment. Carbons directly attached to electronegative substituents (-Br, -NO₂, -CF₃) are shifted significantly downfield. The carbon of the -CF₃ group itself is also observable and shows coupling to the fluorine atoms, resulting in a characteristic quartet.[3]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 149.0 | C-4 | Attached to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic carbon. |

| ~ 136.0 | C-2 | The C-Br bond causes a downfield shift. |

| ~ 134.0 (q, J ≈ 35 Hz) | C-1 | The carbon attached to the -CF₃ group is shifted downfield and appears as a quartet due to coupling with the three fluorine atoms. |

| ~ 131.0 | C-6 | This C-H carbon is ortho to the -CF₃ group. |

| ~ 127.0 | C-5 | Standard aromatic C-H carbon. |

| ~ 122.0 (q, J ≈ 273 Hz) | C-3 | This C-H carbon is ortho to the -NO₂ group. |

| ~ 121.5 | -CF₃ | The carbon of the trifluoromethyl group itself appears as a large quartet due to direct C-F coupling. |

Fluorine-19 (¹⁹F) NMR Spectroscopy: A Unique Probe

Expertise & Rationale: For any fluorinated compound, ¹⁹F NMR is an essential and highly informative technique. The ¹⁹F nucleus is 100% abundant and highly sensitive. For a -CF₃ group on an aromatic ring, the spectrum is typically very simple: a singlet. Its chemical shift provides confirmation of the electronic environment.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63.0 | s | -CF₃ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for rapidly confirming the presence of key functional groups. For this compound, the most prominent signals will arise from the nitro group's stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 1550-1475 | Asymmetric Stretch | N-O | This strong, characteristic absorption is definitive for aromatic nitro compounds.[4][5] |

| 1360-1290 | Symmetric Stretch | N-O | This second strong band, paired with the asymmetric stretch, confirms the -NO₂ group.[4][5] |

| 1300-1100 | Stretch | C-F | The C-F bonds of the trifluoromethyl group produce strong, complex absorptions in this region. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | These bands are characteristic of the benzene ring itself. |

| 1100-1000 | Stretch | C-Br | The carbon-bromine stretch is typically a weaker absorption in the fingerprint region. |

Workflow for ATR-FTIR Analysis

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique. The most critical feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This means the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). This is a definitive signature for a monobrominated compound.[7]

Predicted Mass Spectrum (EI):

| m/z (Predicted) | Ion | Rationale |

| 271 / 269 | [M]⁺ | Molecular Ion Peak. The characteristic 1:1 doublet confirms the presence of one bromine atom. |

| 225 / 223 | [M - NO₂]⁺ | Loss of a nitro group (46 Da), a common fragmentation pathway for nitroaromatics. The bromine isotope pattern remains. |

| 190 | [M - Br]⁺ | Loss of a bromine radical (79 or 81 Da). This results in a single peak, not a doublet. |

| 144 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after losing the bromine atom. |

Primary Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

The spectroscopic analysis of this compound is a textbook example of how complementary analytical techniques are used for unequivocal structure elucidation.

-

NMR (¹H, ¹³C, ¹⁹F) provides the precise connectivity of the atoms.

-

IR rapidly confirms the presence of the critical nitro functional group.

-

MS verifies the molecular weight and confirms the presence of a single bromine atom through its distinct isotopic signature.

This guide provides the expected spectral data and the scientific reasoning behind it, empowering researchers to confidently identify and characterize this important chemical intermediate.

References

- Vertex AI Search. (2026).

- UCLA Webmaster. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry.

- UCLA Webmaster. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry.

- PubChem. (2025). 2-bromo-4-nitro-1-(trifluoromethoxy)benzene.

- Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.

- The Royal Society of Chemistry. (2016).

- Doc Brown. (n.d.). Mass spectrum of 1-bromobutane. docbrown.info.

- BLDpharm. (n.d.). 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene.

- YouTube. (2023).

- NIST. (n.d.).

- University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- BenchChem. (2025).

- PubChem. (2024). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.

- PubChem. (2026). This compound.

- The Royal Society of Chemistry. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.

- NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. NIST WebBook.

- Beilstein Journals. (n.d.).

- Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR.

- MaChemGuy. (2015). Carbon13 NMR - Two worked examples. YouTube.

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.

- MySkinRecipes. (n.d.). 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene.

- BLDpharm. (n.d.). 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene.

Sources

- 1. This compound | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. This document delves into the theoretical principles governing the spectrum, offering a detailed interpretation of chemical shifts, spin-spin coupling patterns, and signal assignments. Methodologies for spectral acquisition are outlined, grounded in established laboratory practices. The guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for rigorous structural elucidation and quality assessment.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a unique arrangement of three powerful electron-withdrawing groups (EWGs): a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a bromine (-Br) atom. This electronic configuration makes it a valuable building block in organic synthesis. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps. ¹H NMR spectroscopy serves as a primary tool for this purpose, offering an unambiguous fingerprint of the molecule's proton environment. Understanding this spectrum is not merely an exercise in data interpretation; it is a validation of molecular identity. This guide will deconstruct the ¹H NMR spectrum by examining the synergistic and opposing electronic effects of the substituents that dictate the final spectral appearance.

Molecular Architecture and Proton Environments

The benzene ring in this compound contains three aromatic protons. Due to the asymmetric substitution pattern, each proton resides in a unique chemical and magnetic environment. Consequently, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm).[1]

For the purpose of this analysis, the protons are designated as H-3, H-5, and H-6, based on standard IUPAC nomenclature where the carbon bearing the trifluoromethyl group is C-1.

Caption: Molecular structure with proton designations.

-

H-3: Positioned ortho to both the -CF₃ and -Br groups, and meta to the -NO₂ group.

-

H-5: Positioned ortho to the -NO₂ group, and meta to the -CF₃ and -Br groups.

-

H-6: Positioned ortho to the -CF₃ group, meta to the -NO₂ group, and para to the -Br group.

The Foundation of Spectral Interpretation: Substituent Effects

The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups pull electron density away from the aromatic ring, "deshielding" the attached protons from the applied magnetic field. This deshielding effect results in a downfield shift to a higher ppm value.[2][3]

-

Nitro Group (-NO₂): This is one of the most powerful EWGs, exerting its influence through both strong inductive withdrawal (-I) and resonance withdrawal (-M). The resonance effect places partial positive charges on the ortho and para carbons, causing significant deshielding of protons at these positions.[4][5]

-

Trifluoromethyl Group (-CF₃): This group is a potent EWG due to the intense inductive effect of the three highly electronegative fluorine atoms.[6] It does not participate in resonance but its strong -I effect significantly deshields nearby protons, particularly those in the ortho position.

-

Bromine (-Br): Bromine exhibits a dual nature. It is electron-withdrawing by induction (-I) due to its electronegativity but is capable of electron donation via resonance (+M) through its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deshielding of the aromatic protons.[7]

Detailed ¹H NMR Spectral Analysis and Signal Assignment

Based on the cumulative electronic effects of the substituents, a predictable hierarchy of chemical shifts and a distinct set of spin-spin coupling patterns emerge.

Predicted Chemical Shifts and Multiplicities

The integrated analysis of substituent effects allows for the assignment of each signal. The proton ortho to the powerfully deshielding nitro group is expected to resonate at the furthest downfield position.

| Signal Assignment | Predicted δ (ppm) Range | Rationale for Chemical Shift | Predicted Multiplicity | Coupling Constant (J) |

| H-5 | 8.4 - 8.6 | Strongly deshielded by the ortho -NO₂ group. | Doublet of Doublets (dd) | ³JH5-H6 ≈ 8-9 Hz (ortho)⁴JH5-H3 ≈ 2-3 Hz (meta) |

| H-3 | 8.1 - 8.3 | Deshielded by ortho -CF₃ and ortho -Br groups. | Doublet (d) | ⁴JH3-H5 ≈ 2-3 Hz (meta) |

| H-6 | 7.9 - 8.1 | Deshielded by ortho -CF₃ and para -NO₂ groups. | Doublet (d) | ³JH6-H5 ≈ 8-9 Hz (ortho) |

Deconstruction of Spin-Spin Coupling

Spin-spin coupling provides definitive proof of proton connectivity. The interaction between non-equivalent protons splits their respective signals into multiplets, with the magnitude of the splitting, known as the coupling constant (J), measured in Hertz (Hz).

-

H-5 Signal: This proton is coupled to two different neighbors. The large ortho coupling (³J) to H-6 splits its signal into a doublet. Each line of this doublet is then further split by the small meta coupling (⁴J) to H-3, resulting in a characteristic doublet of doublets (dd) pattern.[8]

-

H-3 Signal: This proton is coupled to H-5 via a four-bond meta interaction. This results in a doublet with a small coupling constant (⁴J ≈ 2-3 Hz).[8]

-

H-6 Signal: This proton is coupled to its vicinal neighbor H-5. This three-bond ortho coupling splits the signal into a doublet with a large coupling constant (³J ≈ 8-9 Hz).[9]

The reciprocal nature of coupling constants is a critical self-validating feature: the J value observed in the splitting of H-5 by H-6 must be identical to that observed in the splitting of H-6 by H-5.

Caption: Proton coupling network diagram.

Standard Operating Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires adherence to a rigorous experimental protocol. The following workflow is a trusted standard in the field.

Experimental Workflow

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of deuterated solvents is essential to avoid large, interfering signals from the solvent itself.[10]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass the aromatic region and TMS.

-

Apply a standard 90° pulse.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Ensure a sufficient relaxation delay (typically 1-5 seconds) between scans to allow for full magnetization recovery.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to create a flat spectral baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratio of protons (which should be 1:1:1).

-

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of electronic theory and spin-spin coupling manifest in a complex, polysubstituted aromatic system. The three distinct signals—a doublet of doublets, and two doublets—are direct and predictable consequences of the powerful inductive and resonance effects of the nitro, trifluoromethyl, and bromo substituents. This guide has established a logical framework for the complete assignment of the spectrum, providing a self-validating system through the analysis of reciprocal coupling constants. The methodologies presented herein represent an authoritative standard for the structural verification of this and similar compounds, ensuring scientific integrity in research and development applications.

References

- Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112.

- Long, M. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange.

- NotBaran. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- LibreTexts. (2022). The 1H-NMR experiment. Chemistry LibreTexts.

- LibreTexts. (2024).

- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube.

- Prosser, R. S., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(3), 195-204.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs Website.

- LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Chem Ed Content. (2023). NMR 5: Coupling Constants. YouTube.

- OCPro. (2019). H NMR coupling and coupling constants. YouTube.

- University of New Mexico. (n.d.). NMR Spectroscopy of Aromatic Compounds. UNM Chemistry Department.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predictive analysis of chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a thorough guide to spectral interpretation. By integrating established theory with practical insights, this guide serves as an essential resource for the structural elucidation and characterization of this complex substituted aromatic compound.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical reactivity and biological activity are intrinsically linked to the precise arrangement and electronic interplay of its substituents on the benzene ring. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. For this particular compound, ¹³C NMR is crucial for confirming its identity, assessing its purity, and understanding the electronic effects of the bromo, nitro, and trifluoromethyl groups on the aromatic ring.

The presence of a trifluoromethyl group introduces carbon-fluorine coupling, which splits the signals of the carbon atoms in the molecule, adding a layer of complexity to the spectrum. This guide will systematically deconstruct these complexities to provide a clear and authoritative interpretation.

Theoretical Principles and Predictive Analysis

The ¹³C NMR spectrum of a substituted benzene is governed by the electronic effects of the substituents. These effects can be broadly categorized as inductive and resonance effects, which alter the electron density at each carbon atom and, consequently, its chemical shift.

-

Substituent Effects on Chemical Shifts (δ):

-

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. It is expected to deshield the carbon atom to which it is attached (C-1) and other carbons in the ring, particularly the ortho and para positions.

-

Nitro (-NO₂) Group: The nitro group is also a potent electron-withdrawing group, primarily through a strong resonance effect. This leads to significant deshielding of the ortho and para carbons relative to the nitro group[1].

-

Bromo (-Br) Group: The bromo substituent has a dual effect. It is inductively withdrawing but can also donate electron density through resonance. Its effect on the chemical shifts of the aromatic carbons is more complex than that of the nitro or trifluoromethyl groups[2].

-

-

Carbon-Fluorine Coupling (J-coupling): The three fluorine atoms of the trifluoromethyl group couple with the carbon atoms of the molecule, leading to characteristic splitting patterns. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one-bond coupling): The coupling between the CF₃ carbon and the fluorine atoms is large, typically around 272 Hz, resulting in a quartet[3][4].

-

²JCF (two-bond coupling): The coupling to the ipso-carbon (C-1) is also significant, in the range of 30-35 Hz[3][5].

-

³JCF (three-bond coupling): Coupling to the ortho-carbons (C-2 and C-6) is smaller, around 3-4 Hz[3].

-

⁴JCF (four-bond coupling): Coupling to the meta-carbons (C-3 and C-5) is the smallest and may not always be resolved[3].

-

Predicted ¹³C NMR Spectrum

Based on the additive effects of the substituents and known C-F coupling constants, we can predict the ¹³C NMR spectrum of this compound. The benzene carbon signal at 128.7 ppm is used as a reference point[6].

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

| C-1 | 130 - 135 | Quartet (q) | ²JCF ≈ 32 |

| C-2 | 115 - 120 | Singlet (or very fine quartet) | ⁴JCF ≈ 1.5 |

| C-3 | 130 - 135 | Quartet (q) | ³JCF ≈ 4 |

| C-4 | 148 - 152 | Singlet | - |

| C-5 | 125 - 130 | Quartet (q) | ³JCF ≈ 4 |

| C-6 | 120 - 125 | Singlet (or very fine quartet) | ⁴JCF ≈ 1.5 |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 272 |

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum for fluorinated compounds requires careful consideration of experimental parameters to ensure proper signal detection and resolution.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds[6].

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 on Bruker systems) is typically sufficient.

-

Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons and the CF₃ carbon have longer relaxation times, so a longer delay (5-10 seconds) may be necessary to obtain quantitative data, although this will significantly increase the experiment time[7].

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and the signal splitting from fluorine coupling, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio[4]. The CF₃ quartet can be particularly difficult to detect due to the lack of Nuclear Overhauser Enhancement (NOE) and the splitting of the signal into four lines[8].

-

Spectral Width (sw): A spectral width of 240-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹⁹F Decoupling (Optional but Recommended):

-

To simplify the spectrum and confirm assignments, a ¹⁹F-decoupled ¹³C NMR experiment can be performed. This requires a spectrometer with the appropriate hardware.

-

In a ¹⁹F-decoupled experiment, all C-F couplings are removed, and the quartets will collapse into singlets. This can be particularly useful for identifying the CF₃ carbon and the carbons coupled to it[9][10].

-

-

Data Processing:

-

Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Spectral Interpretation and Assignment

The interpretation of the ¹³C NMR spectrum involves assigning each signal to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, multiplicities, and coupling constants.

Workflow for Spectral Analysis:

Caption: Workflow for the analysis of the ¹³C NMR spectrum.

Detailed Assignment Strategy:

-

The -CF₃ Carbon: The quartet with the largest coupling constant (¹JCF ≈ 272 Hz) will correspond to the trifluoromethyl carbon. Its chemical shift is expected in the 120-125 ppm region[5].

-

C-1 (Attached to -CF₃): This carbon will appear as a quartet with a coupling constant of approximately 32 Hz (²JCF). It is a quaternary carbon and will be in the downfield region of the aromatic signals.

-

C-4 (Attached to -NO₂): The nitro group strongly deshields the attached carbon. Therefore, the signal at the lowest field (most deshielded), likely above 148 ppm, can be assigned to C-4. This signal should be a singlet as there is no direct C-F coupling.

-

C-2 (Attached to -Br): The bromo-substituted carbon will also be a quaternary carbon and is expected to be a singlet. Its chemical shift will be influenced by the ortho -CF₃ and meta -NO₂ groups.

-

C-3, C-5, and C-6: These are the protonated carbons.

-

C-3 and C-5 are ortho to the nitro group and will be deshielded. They will also show a small quartet splitting due to ³JCF coupling (~4 Hz).

-

C-6 is ortho to the bromo group and meta to the nitro group. Its chemical shift will be upfield relative to C-3 and C-5. It may show a very small, often unresolved, ⁴JCF coupling.

-

Troubleshooting Common Issues

-

Missing CF₃ Signal: The quartet for the CF₃ carbon can be broad and have a low signal-to-noise ratio. To detect it, increase the number of scans and ensure a sufficiently long relaxation delay.

-

Overlapping Signals: In some cases, signals may overlap, making interpretation difficult. Running the spectrum in a different deuterated solvent can sometimes alter the chemical shifts enough to resolve the overlap.

-

Complex Multiplicities: If the spectrum appears more complex than expected, it could be due to second-order effects or the presence of impurities. Higher field spectrometers can help to simplify complex spectra.

Conclusion

The ¹³C NMR spectrum of this compound is rich with structural information that can be effectively deciphered with a solid understanding of substituent effects and carbon-fluorine coupling. This guide provides a robust framework for the prediction, acquisition, and interpretation of this spectrum. By following the outlined protocols and analytical strategies, researchers can confidently utilize ¹³C NMR for the unambiguous characterization of this important chemical entity.

References

- ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

- Exner, O., & Krygowski, T. M. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives.

- Royal Society of Chemistry. (2016).

- ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]

- MDPI.

- Pearson.

- ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

- Royal Society of Chemistry.

- Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. [Link]

- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

- Beilstein Journals.

- ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. [Link]

- University of Ottawa NMR Facility Blog.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

- University of California, Irvine. 13-C NMR Protocol for beginners AV-400. [Link]

- The Royal Society of Chemistry.

- PubChem. 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. [Link]

- PubChem. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. quora.com [quora.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

Introduction: A Strategically Functionalized Synthetic Intermediate

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Abstract

This compound is a pivotal building block in modern synthetic organic chemistry, particularly valued in the fields of drug discovery and agrochemical development. Its unique trifecta of functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—on a benzene scaffold provides a rich platform for a diverse array of chemical transformations. The strategic positioning of these groups imparts a distinct electronic character to the molecule, enabling highly selective and efficient reactions. This guide offers a comprehensive analysis of the core reactivity principles of this compound, presenting detailed mechanistic insights, field-proven experimental protocols, and expert commentary on its application in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and chemoselective reductions.

The value of this compound in chemical synthesis is derived from the differential reactivity of its three key functional groups.[1] The bromine atom serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions.[1] The nitro group and the trifluoromethyl group are both powerful electron-withdrawing moieties that significantly influence the molecule's properties. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, which are highly desirable traits in pharmaceutical and agrochemical agents.[1] Furthermore, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring for specific transformations, while the nitro group itself can be readily converted into an amino group, opening pathways for further derivatization.[1] This guide elucidates the chemical logic behind the reactivity of this versatile substrate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 875238-74-7 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |

| Molecular Weight | 270.01 g/mol | [1][2] |

| Appearance | White to light yellow solid | TCI America |

| Boiling Point | 258 °C | [3] |

| Density | ~1.8 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents | [1] |

Core Reactivity: An Analysis of Electronic Effects

The reactivity of the aromatic ring is dominated by the potent electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl substituents. Both groups deactivate the ring towards electrophilic aromatic substitution but strongly activate it towards nucleophilic attack.

-

Inductive Effect (-I): The high electronegativity of the fluorine and oxygen atoms in the -CF₃ and -NO₂ groups, respectively, pulls electron density away from the aromatic ring through the sigma bonds.

-

Mesomeric/Resonance Effect (-M): The nitro group, being para to the bromine, can delocalize the negative charge of an incoming nucleophile through resonance, significantly stabilizing the key reaction intermediate (the Meisenheimer complex) in nucleophilic aromatic substitution (SₙAr) reactions.[4][5] This stabilization is the primary reason for the high reactivity of the C-Br bond towards nucleophiles.